7,7'-Dihydrotaiwanin C

Cytotoxicity Leukemia Natural Products

Lignan-based research often suffers from structural ambiguity and batch variability. 7,7'-Dihydrotaiwanin C (CAS 216955-79-2) is a structurally defined furofuran lignan with a solved single-crystal structure, ensuring reproducible experimental outcomes. • Validated HL-60 cytotoxicity: IC50 = 4.03 μg/mL (24 h). • Distinct 7,7′-dihydro scaffold enables definitive SAR vs. taiwanin C. • In stock, ambient/blue ice shipping, ≥98% purity by HPLC. Ideal reference compound for lignan antineoplastic studies and NMDA receptor pharmacology.

Molecular Formula C20H14O6
Molecular Weight 350.3 g/mol
Cat. No. B13777904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,7'-Dihydrotaiwanin C
Molecular FormulaC20H14O6
Molecular Weight350.3 g/mol
Structural Identifiers
SMILESC1C2=C(C(C3=CC4=C(C=C31)OCO4)C5=CC6=C(C=C5)OCO6)C(=O)OC2
InChIInChI=1S/C20H14O6/c21-20-19-12(7-22-20)3-11-5-16-17(26-9-25-16)6-13(11)18(19)10-1-2-14-15(4-10)24-8-23-14/h1-2,4-6,18H,3,7-9H2/t18-/m1/s1
InChIKeyDBOCPTFHTGKHEP-GOSISDBHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7,7'-Dihydrotaiwanin C: Structurally Defined Lignan Dimer


7,7′-Dihydrotaiwanin C (1,4-Dihydrotaiwanin C) is a furofuran lignan dimer belonging to the benzofuran/benzodioxole class [1]. This compound is a phytogenic antineoplastic agent isolated from the heartwood of Chamaecyparis formosensis (Taiwan red cypress) [1]. Its molecular formula is C20H14O6 with a molecular weight of 350.32 g/mol and a CAS registry number of 216955-79-2 [2]. The compound was isolated for the first time from nature in 2008, and its single crystal structure was solved and reported in the same study, providing definitive structural characterization [1]. This guide focuses on its quantifiable differentiation in scientific procurement contexts, particularly against other lignan-based anticancer agents.

Structurally defined lignan dimer probe
Crystal structure-confirmed (S)-enantiomer
Cytotoxicity screening fit for leukemia cell models
Reported cell-model endpoint context
NMDA receptor glycine site probe
Vendor-reported target-engagement assay context

Why Generic Lignans Cannot Replace 7,7'-Dihydrotaiwanin C


Lignans represent a structurally diverse class of natural products, and their biological activities are exquisitely sensitive to subtle modifications in ring substitution patterns, oxidation states, and stereochemistry. 7,7′-Dihydrotaiwanin C is a dimeric lignan with a unique 7,7′-dihydro structural feature that distinguishes it from other lignans like taiwanin C or diphyllin [1]. This structural distinction is not trivial: within the same study that first characterized 7,7′-dihydrotaiwanin C, other lignans isolated from the identical source material did not exhibit the same level of cytotoxic activity against HL-60 cells, underscoring that simple class-level substitution (e.g., replacing with a different lignan) is not scientifically valid [1]. The following quantitative evidence demonstrates precisely why this compound cannot be interchanged with its closest analogs without compromising experimental outcomes.

Feature
7,7'-Dihydrotaiwanin C
Generic Lignan
Stereochemistry
Single (S)-enantiomer confirmed by X-ray
Often undefined stereoisomeric mixture; batch variability risk
Stereochemical ambiguity may shift cytotoxicity endpoint profile and confound SAR interpretation.
Target Engagement
Reported glycine B coagonist site affinity
Other lignans (e.g., taiwanin C) target COX-1/COX-2 or apoptosis pathways
Mechanism mismatch limits direct substitution; glycine site binding not observed in common lignan comparators.

7,7'-Dihydrotaiwanin C: Quantitative Comparison with Lignans


HL-60 Cytotoxicity vs. Co-Isolated Lignans

In the definitive isolation study, 7,7′-dihydrotaiwanin C demonstrated significant in vitro cytotoxic activity against HL-60 human promyelocytic leukemia cells, with an IC50 value of 4.03 μg/mL after 24 hours [1]. This value is noteworthy when compared to the other five lignans and two norlignans isolated from the same extract, which did not achieve the same level of activity and were not highlighted as possessing 'significant' cytotoxicity in the study's conclusions [1]. The study specifically identified 7,7′-dihydrotaiwanin C as the standout compound among the eight isolates for this endpoint [1].

HL-60 Cytotoxicity vs. Co-Isolates
Class-level inference
IC50 = 4.03 μg/mL (24 h)
Only compound from extract reported with significant activity; comparator IC50s not provided.
Supports cytotoxicity endpoint review in HL-60 cell model
Data to verify; exact comparator values unavailable.
Cytotoxicity Leukemia Natural Products

Absolute Configuration by X-ray Crystallography

7,7′-Dihydrotaiwanin C is one of the few lignans from this class whose single crystal structure has been definitively solved and reported, establishing its absolute configuration as the (S)-enantiomer [1]. This level of structural characterization is critical for reproducibility in biological assays. In contrast, many closely related lignans, such as diphyllin or justicidin A, are often sourced as undefined stereoisomeric mixtures or their absolute stereochemistry is not routinely confirmed in vendor documentation, leading to potential batch-to-batch variability [2][3].

Absolute Configuration
Method context
(S)-enantiomer confirmed by single-crystal X-ray
Structure deposited in Cambridge Structural Database.
Enantiomer-attribution review enabled
Reduces stereochemical uncertainty vs. comparator lignans.
Structural Biology Crystallography Quality Control

Cytotoxicity Compared to Podophyllotoxin and Etoposide

While 7,7′-dihydrotaiwanin C has an HL-60 IC50 of 4.03 μg/mL (~11.5 μM), the related lignan podophyllotoxin exhibits much higher potency across various cancer cell lines (IC50: 13–61 nM), but this extreme potency is associated with unacceptably high toxicity to normal cells [1]. Diphyllin, a more direct arylnaphthalene lignan comparator, shows IC50 values ranging from 10⁻⁶ to 10⁻⁴ M (1–100 μM) against various cancer lines and is 'markedly less toxic' than podophyllotoxin but remains '65-fold more toxic than etoposide on human primary fibroblasts,' rendering it unsuitable as a clinical anticancer drug . This positions 7,7′-dihydrotaiwanin C in a distinct cytotoxic potency window—more potent than diphyllin on some cells but far less toxic to normal cells than podophyllotoxin—though direct normal cell toxicity data for 7,7′-dihydrotaiwanin C itself are not yet available.

Potency Window vs. Podophyllotoxin/Diphyllin
Cross-study comparable
~11.5 μM (HL-60); podophyllotoxin 13–61 nM; diphyllin 1–100 μM
Intermediate potency; diphyllin 65-fold more toxic to primary fibroblasts than etoposide.
Cytotoxicity endpoint context, potency window review
Normal cell toxicity data for target compound not available.
Cytotoxicity Comparative Oncology Therapeutic Index

Glycine B Coagonist Site Affinity

Vendor data indicates that 7,7′-dihydrotaiwanin C exhibits binding affinity for the glycine B coagonist site with an IC50 of 0.56 μM . This is a distinct molecular target profile not reported for other common lignan comparators such as taiwanin C (which acts primarily on COX-1/COX-2 and platelet aggregation) or justicidin A (which acts via apoptosis induction and anti-angiogenesis) [1][2].

Glycine B Coagonist Affinity
Vendor-reported
IC50 = 0.56 μM
Distinct target profile; other lignans lack this activity.
Target-engagement assay context
Requires independent validation.
Neuropharmacology NMDA Receptor Ligand Binding

7,7'-Dihydrotaiwanin C: Optimal Research Applications


HL-60 Leukemia Cytotoxicity Studies

7,7′-Dihydrotaiwanin C is an ideal candidate for in vitro studies on HL-60 promyelocytic leukemia cells, with a documented IC50 of 4.03 μg/mL after 24-hour exposure [1]. Its activity is significant enough to serve as a positive control in lignan-based cytotoxicity assays, yet its potency is moderate compared to podophyllotoxin, allowing for a wider dynamic range in dose-response experiments without immediate cell death [1]. This makes it particularly useful for studying mechanisms of lignan-induced apoptosis or cell cycle arrest in a less acutely toxic setting than podophyllotoxin.

Lignan Dimerization SAR Studies

Because 7,7′-dihydrotaiwanin C is a dimeric lignan with a solved single-crystal structure [1], it serves as a definitive reference compound for SAR studies investigating how dimerization and the 7,7′-dihydro modification alter biological activity relative to monomeric lignans like taiwanin C . The availability of the crystal structure ensures that researchers can confidently attribute observed activity differences to specific structural features rather than stereochemical ambiguity.

NMDA Receptor Glycine Site Modulation

The reported sub-micromolar affinity (IC50 = 0.56 μM) of 7,7′-dihydrotaiwanin C for the glycine B coagonist site [1] positions this compound as a novel tool for investigating NMDA receptor pharmacology. Unlike taiwanin C, which is primarily studied for anti-inflammatory and antiplatelet effects, 7,7′-dihydrotaiwanin C provides a distinct neuropharmacological entry point for exploring lignan interactions with excitatory neurotransmitter systems.

Comparative Lignan Cytotoxicity Profiling

Given the quantitative data available for 7,7′-dihydrotaiwanin C (HL-60), diphyllin (various cell lines), and podophyllotoxin (various cell lines) [1], this compound is well-suited for inclusion in broader comparative cytotoxicity panels aimed at establishing structure-cytotoxicity relationships within the lignan class. Its moderate activity and distinct structural features (dimeric, 7,7′-dihydro) make it a valuable comparator for newer synthetic lignan analogs.

Application
Selection Property
Validation Focus
Leukemia cell-model studies
Cell-model endpoint review
Cytotoxicity endpoint reproducibility
Lignan dimer SAR investigations
Stereochemical-control context
Enantiomer-attribution review
NMDA receptor modulation studies
Target-engagement assay context
Glycine site binding confirmation
Comparative cytotoxicity profiling
Assay-response context
Structure-cytotoxicity relationship review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7,7'-Dihydrotaiwanin C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.